2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
The compound 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide features a chromen-4-one scaffold substituted at the 2-position with a 4-isopropylphenyl group and at the 6-position with a 2-fluorobenzamide moiety. Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The fluorine atom on the benzamide group enhances metabolic stability and bioavailability, while the bulky isopropylphenyl substituent may influence steric interactions in biological targets .
Properties
IUPAC Name |
2-fluoro-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-15(2)16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)30-24)27-25(29)19-5-3-4-6-21(19)26/h3-15H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDIOGAKNUMVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with benzamide: The final step involves the coupling of the chromenyl-fluoro intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is with a molecular weight of 383.4 g/mol. The compound features a chromenone core, which is known for its diverse pharmacological properties. The presence of a fluorine atom may enhance lipophilicity and bioactivity, making it a candidate for further investigation in pharmaceutical applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Research shows that modifications on the chromenone scaffold can lead to enhanced activity against breast cancer and other malignancies .
2. Antimicrobial Properties
Compounds similar to this compound have also been investigated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-based activity relationship (SAR) studies suggest that electron-withdrawing groups like fluorine can significantly affect the antibacterial efficacy of these compounds .
3. GPR55 Ligands Development
The chromenone framework is being explored for the development of ligands targeting the GPR55 receptor, which is implicated in various physiological processes and diseases. Compounds derived from chromenones have shown potential as selective agonists or antagonists, indicating their relevance in therapeutic strategies for conditions such as pain and inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Chromenone Core : This often involves cyclization reactions starting from appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques, which may enhance the compound's biological properties.
- Amidation : The final step usually includes the formation of the amide linkage, which is crucial for biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Chromen-4-One Core
Halogenated Benzamide Analogues
- 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1): Molecular Formula: C₂₃H₁₆ClNO₃ Molecular Weight: 389.8 g/mol Key Differences: Chlorine substituent instead of fluorine; 2-methylphenyl group at the chromenone 2-position.
- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0): Molecular Formula: C₂₂H₁₄BrNO₃ Molecular Weight: 420.3 g/mol Key Differences: Bromine substituent; unsubstituted phenyl group at the chromenone 2-position. Implications: Bromine’s larger atomic radius and higher electronegativity could enhance π-stacking interactions but reduce solubility .
Alkyl/Aryl Substituents on Chromenone
Fluorinated Benzamide Derivatives with Therapeutic Relevance
-
- Structure : 2-fluoro-N-(tetrahydrofuran/tetrahydropyran-substituted)benzamides.
- Activity : Androgen receptor antagonists, highlighting the role of fluorine in enhancing receptor affinity.
- Comparison : The cyclic ether substituents in AR04/AR05 improve solubility, whereas the target compound’s isopropylphenyl group may prioritize hydrophobic interactions .
- Amorphous 4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-5,5-Dimethyl-4-Oxo-2-Thioxoimidazolidin-1-Yl)-2-Fluoro-N-Methylbenzamide (): Structure: Contains a trifluoromethyl group and thioxoimidazolidinone ring. Implications: The CF₃ group enhances metabolic resistance, suggesting fluorine’s strategic importance in drug design .
Spectroscopic and Computational Analysis
- IR/NMR Validation : Analogues like CAS 923211-76-1 and 923233-39-0 were confirmed via IR (C=O at ~1660 cm⁻¹) and NMR (aromatic protons at δ 6.8–8.2 ppm) . The target compound would require similar validation.
- Multiwfn Analysis: Computational tools like Multiwfn can compare electron density distributions and electrostatic potentials between the target and analogues, explaining differences in reactivity or binding .
Data Tables
Table 1: Physical Properties of Selected Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₀FNO₃ | 409.4 | 2-Fluorobenzamide, 4-isopropylphenyl |
| 4-Chloro-N-[2-(2-methylphenyl)-... | C₂₃H₁₆ClNO₃ | 389.8 | 4-Chlorobenzamide, 2-methylphenyl |
| 4-Bromo-N-(4-oxo-2-phenyl-...) | C₂₂H₁₄BrNO₃ | 420.3 | 4-Bromobenzamide, phenyl |
Biological Activity
2-Fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, also known by its CAS number 923185-52-8, is a synthetic compound with a complex structure that includes chromone and benzamide moieties. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : C25H20FNO3
- Molecular Weight : 401.4 g/mol
- Structure : The compound features a fluorine atom, a chromone structure, and a benzamide functional group, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity.
- MDM2 Inhibition : Studies have shown that chromone derivatives can inhibit the MDM2 protein, which is often overexpressed in tumors and inhibits the tumor suppressor p53. Binding affinity studies suggest that this compound may serve as a potential therapeutic agent in cancer treatment by restoring p53 function.
- Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle, leading to apoptosis in cancer cells. This mechanism is critical in halting tumor growth and promoting cancer cell death .
Case Study: Anticancer Activity
A study involving structurally related chromone derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, showcasing IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
Efficacy Against Bacterial Strains
- Inhibition of Resistant Strains : Research into related benzamide derivatives has revealed their capacity to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests that this compound may offer a novel approach to treating bacterial infections .
- Mechanism of Action : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, although specific mechanisms for this compound require further investigation .
Antioxidant Effects
Chromone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress.
- Free Radical Scavenging : Studies have indicated that related compounds effectively scavenge free radicals, thus preventing oxidative damage linked to various diseases including cancer and neurodegenerative disorders .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, and how are intermediates purified?
- Methodology :
- Step 1 : Alkylation of phenol derivatives (e.g., p-nitrophenol) with halogenated alkylating agents (e.g., 4-chlorobenzyl bromide) under basic conditions (K₂CO₃) in aprotic solvents (acetonitrile) at 60–80°C for 6–12 hours.
- Step 2 : Reduction of nitro groups using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol.
- Step 3 : Benzoylation with acyl chlorides (e.g., 2-fluorobenzoyl chloride) in dichloromethane with triethylamine as a base.
- Purification : Final products are isolated as HCl salts via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Characterization : Confirm structure via ¹H NMR (δ 6.8–8.2 ppm for aromatic protons) and ESI-MS (M+H⁺ peaks).
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic, fluoro-substituted, and chromen-4-one ring protons.
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
- Crystallography :
- Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles. Validation metrics include R-factor (<0.05) and residual electron density maps .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthesis yields for structurally analogous benzamides?
- Case Study : Compound 69 (54% yield) vs. others (75% yield) in highlights sensitivity to steric hindrance.
- Optimization Strategies :
- Temperature Control : Lower reaction temperatures (40–50°C) for sterically crowded intermediates.
- Catalyst Screening : Use bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed couplings to reduce side reactions.
- Statistical Analysis : Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Q. What computational approaches predict the compound’s electronic properties and binding affinity?
- Methods :
- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions.
- Docking Studies (AutoDock Vina) : Simulate binding to biological targets (e.g., bacterial acps-pptase enzymes) using force fields (AMBER) and validate with MD simulations .
- Output Metrics :
- HOMO-LUMO gap (~4.2 eV) for redox stability.
- Binding energy scores (ΔG ≤ -8 kcal/mol) for enzyme inhibition.
Q. How to design assays for evaluating its enzyme inhibition and biochemical pathways?
- Experimental Design :
- Target Selection : Prioritize enzymes critical to bacterial proliferation (e.g., acps-pptase) based on structural homology .
- Inhibition Assays :
- Fluorometric Assays : Monitor NADH depletion (λex 340 nm, λem 460 nm) in enzyme kinetics.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., triclosan).
- Pathway Analysis : RNA-seq or metabolomics to track downstream effects (e.g., fatty acid biosynthesis disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
